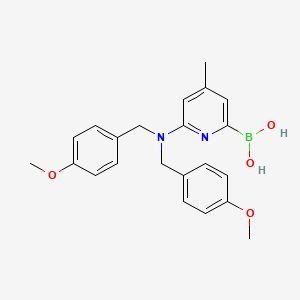
(6-(Bis(4-methoxybenzyl)amino)-4-methylpyridin-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
B-[6-[bis[(4-methoxyphenyl)methyl]amino]-4-methyl-2-pyridinyl]boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research This compound is characterized by its boronic acid functional group, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of B-[6-[bis[(4-methoxyphenyl)methyl]amino]-4-methyl-2-pyridinyl]boronic acid typically involves the following steps:
Formation of the Pyridinyl Intermediate: The starting material, 4-methyl-2-pyridine, undergoes a series of reactions to introduce the bis[(4-methoxyphenyl)methyl]amino group. This is achieved through nucleophilic substitution reactions.
Boronic Acid Introduction: The pyridinyl intermediate is then reacted with a boronic acid derivative under conditions that facilitate the formation of the boronic acid functional group. This step often involves the use of palladium catalysts and appropriate ligands to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
B-[6-[bis[(4-methoxyphenyl)methyl]amino]-4-methyl-2-pyridinyl]boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst. The reaction conditions are typically mild, and the products are biaryl or aryl-vinyl compounds.
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates, depending on the oxidizing agent used.
Substitution: The amino groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: For substitution reactions involving the amino groups.
Major Products
Biaryl Compounds: From Suzuki-Miyaura cross-coupling.
Boronic Esters: From oxidation reactions.
Substituted Amines: From nucleophilic substitution reactions.
Scientific Research Applications
B-[6-[bis[(4-methoxyphenyl)methyl]amino]-4-methyl-2-pyridinyl]boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Investigated for its potential as a molecular probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or as a drug delivery agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of B-[6-[bis[(4-methoxyphenyl)methyl]amino]-4-methyl-2-pyridinyl]boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in molecular recognition and catalysis. The compound’s ability to participate in cross-coupling reactions also highlights its role in forming carbon-carbon bonds, which is fundamental in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative commonly used in Suzuki-Miyaura cross-coupling reactions.
4-Methoxyphenylboronic Acid: Shares the methoxyphenyl group but lacks the pyridinyl and bis[(4-methoxyphenyl)methyl]amino groups.
4-Methoxybiphenyl: Contains the methoxyphenyl group but does not have the boronic acid functionality.
Uniqueness
B-[6-[bis[(4-methoxyphenyl)methyl]amino]-4-methyl-2-pyridinyl]boronic acid is unique due to its combination of functional groups, which confer specific reactivity and versatility. The presence of both the boronic acid and amino groups allows for a wide range of chemical transformations and applications, distinguishing it from simpler boronic acid derivatives.
Properties
Molecular Formula |
C22H25BN2O4 |
|---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
[6-[bis[(4-methoxyphenyl)methyl]amino]-4-methylpyridin-2-yl]boronic acid |
InChI |
InChI=1S/C22H25BN2O4/c1-16-12-21(23(26)27)24-22(13-16)25(14-17-4-8-19(28-2)9-5-17)15-18-6-10-20(29-3)11-7-18/h4-13,26-27H,14-15H2,1-3H3 |
InChI Key |
MEEKEKLPJMXOBL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=N1)N(CC2=CC=C(C=C2)OC)CC3=CC=C(C=C3)OC)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(7-Oxo-5,6-dihydropyrrolo[3,4-b]pyridin-3-yl)boronic acid](/img/structure/B13992104.png)
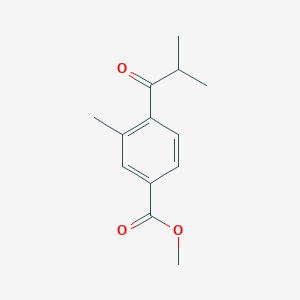
![2-Bromo-5-[(dimethylamino)methyl]-3,3,5-trimethylcyclohexan-1-one;hydrobromide](/img/structure/B13992117.png)


![3-Bromo-4-chloro-7-iodothieno[3,2-c]pyridine](/img/structure/B13992137.png)
![Methyl 4-[(4-nitrophenyl)carbonyl]benzoate](/img/structure/B13992144.png)
![Tert-butyl 2-formyl-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate](/img/structure/B13992158.png)
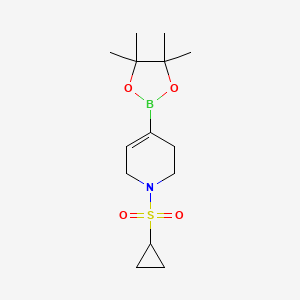
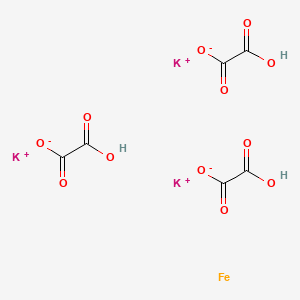
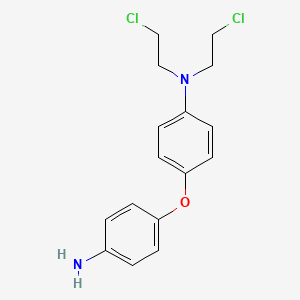

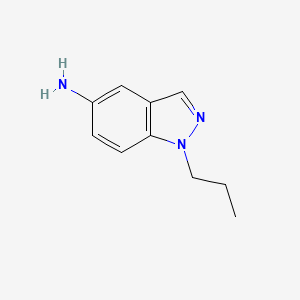
![2,2'-[(Methylazanediyl)bis(methylene)]bis(2-methylpropanal)](/img/structure/B13992200.png)
